molecular formula C8H12BrNO2S2 B2865537 3-bromo-N-tert-butylthiophene-2-sulfonamide CAS No. 107142-11-0

3-bromo-N-tert-butylthiophene-2-sulfonamide

Cat. No.: B2865537
CAS No.: 107142-11-0
M. Wt: 298.21
InChI Key: GTCZTNZKYYGKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-tert-butylthiophene-2-sulfonamide (CAS RN: 107142-11-0) is a high-value synthetic intermediate in medicinal and organic chemistry. It belongs to the privileged class of thiophene sulfonamides, which are renowned for their diverse biological activities and utility in drug discovery . This compound integrates two key pharmacophores: the sulfonamide group, a cornerstone of medicinal chemistry since the era of early antibacterial agents, and the electron-rich thiophene heterocycle, which often serves as a bioisostere for benzene rings . The bromine substituent at the 3-position of the thiophene ring provides a highly versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the rapid exploration of chemical space around the core scaffold . Recent research highlights the significant potential of 5-bromo-N-alkylthiophene-2-sulfonamide derivatives as potent antibacterial agents. A 2024 study demonstrated that such compounds exhibit exceptional activity against multidrug-resistant bacterial strains like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP ST147), with one close derivative showing a remarkably low minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL . The proposed mechanism of action for sulfonamide antibacterials involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway, leading to a bacteriostatic effect . This compound is offered exclusively for research and development purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-bromo-N-tert-butylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-6(9)4-5-13-7/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCZTNZKYYGKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Sulfonation Sequence

The synthesis typically begins with the regioselective bromination of thiophene at the 3-position, followed by sulfonation at the 2-position. Electrophilic bromination using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) directs substitution to the 3-position due to the electron-donating nature of the sulfur atom. Subsequent sulfonation at the 2-position is achieved via chlorosulfonic acid, forming 3-bromothiophene-2-sulfonyl chloride. This intermediate is then reacted with tert-butylamine in a polar aprotic solvent such as dimethylformamide (DMF), yielding the target sulfonamide.

Reaction Conditions:

  • Bromination: 0°C to 25°C, 2–4 hours, FeBr₃ (5 mol%).
  • Sulfonation: 0°C, dropwise addition of chlorosulfonic acid, stirred for 1 hour.
  • Amination: tert-butylamine (1.2 equiv), DMF, 12 hours at 25°C.

N-Alkylation of Preformed Sulfonamides

An alternative route involves the alkylation of 3-bromothiophene-2-sulfonamide with tert-butyl bromide. Lithium hydride (LiH) in DMF facilitates deprotonation of the sulfonamide’s NH₂ group, enabling nucleophilic substitution with tert-butyl bromide. This method, adapted from PMC studies on analogous 5-bromo-N-alkylthiophene-2-sulfonamides, achieves yields of 72–78%.

Optimized Parameters:

  • LiH (2.0 equiv), DMF, 25°C, 6 hours.
  • Post-reaction purification: Filtration, washing with cold water, and recrystallization from ethanol.

Continuous Flow Synthesis Approaches

Telescoped Suzuki-Miyaura Coupling

Recent advancements in continuous flow systems, as demonstrated in the synthesis of PARP inhibitors, offer a scalable alternative. A stainless steel coil reactor (10 mL volume) enables precise temperature control (173°C) and reduced reaction times (τ = 6.7 minutes). For 3-bromo-N-tert-butylthiophene-2-sulfonamide, this method could integrate bromination and sulfonation steps in a single flow, minimizing intermediate isolation.

Key Advantages:

  • 87% yield for analogous thiophene sulfonamides.
  • In-line solvent exchange with petroleum ether reduces purification steps.

Catalytic Efficiency in Flow Systems

The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction homogeneity in flow, particularly for biphasic mixtures of tetrahydrofuran (THF) and water. This approach mitigates side reactions and improves mass transfer, critical for maintaining high purity (>95%) in the final product.

Catalytic and Reagent Considerations

Role of Alkaline Catalysts

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used in batch syntheses to neutralize HCl generated during sulfonamide formation. Patent data from benzothiazole sulfenamide synthesis show that NaOH (10–30 wt%) increases yields to 96–98.5% by facilitating tert-butylamine activation. Recyclability studies confirm that concentrated catalyst solutions (30 wt%) can be reused for five cycles without significant activity loss.

Palladium-Mediated Cross-Coupling

Purification and Analytical Characterization

Crystallization and Filtration

Post-synthesis, the crude product is cooled to 15–20°C, inducing crystallization. Filtration through a Büchner funnel, followed by washing with cold water (4 × 40 mL), removes residual catalysts and byproducts. Drying under vacuum at 50°C yields a white crystalline solid with a melting point of 106–107°C.

Chromatographic and Spectroscopic Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C) exhibit characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 7.21 (d, J = 5.4 Hz, 1H, thiophene), 7.65 (d, J = 5.4 Hz, 1H, thiophene).
  • ¹³C NMR (101 MHz, CDCl₃): δ 29.3 (tert-butyl), 58.1 (C-SO₂), 126.8–138.4 (thiophene carbons).

Comparative Analysis of Methodologies

Parameter Batch Synthesis Continuous Flow
Yield 72–78% 87%
Reaction Time 12–24 hours 6.7 minutes
Catalyst Loading 5–30 wt% 0.03 equiv Pd
Scalability Limited to 100 g >1 kg/day

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-tert-butylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include thiophene amines.

Scientific Research Applications

3-Bromo-N-tert-butylthiophene-2-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-tert-butylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 3-bromo-N-tert-butylthiophene-2-sulfonamide with four compounds from the same reagent catalog (), emphasizing structural, functional, and application-based differences.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Reactivity/Applications CAS Number
This compound Thiophene Bromo, sulfonamide, tert-butyl Suzuki coupling; enzyme inhibition 1214038-72-8
3-Methoxybenzamidoxime Benzene Methoxy, amidoxime Metal chelation; antimicrobial agents 107142-11-0
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione Imidazolidinedione Bromo, methoxy, dione Anticonvulsant activity; kinase inhibition 70735-87-4
6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one Benzoxazolone Methylbenzoyl, oxazolone Anti-inflammatory; COX-2 inhibition 875163-93-2
2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one Pyrrole Trichloro, chloroacetyl, ketone Electrophilic alkylation; agrochemical synthesis N/A

Key Comparisons

Core Heterocycle Diversity

  • The thiophene core in the target compound offers π-conjugation and sulfur-mediated electronic effects, distinct from the benzene (3-methoxybenzamidoxime) or imidazolidinedione (5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione) cores. Thiophenes are often preferred in optoelectronics and drug design for their stability and tunable reactivity .

Functional Group Influence

  • The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to the amidoxime in 3-methoxybenzamidoxime, which prioritizes metal coordination. The trichloro-ketone group in the pyrrole derivative exhibits high electrophilicity, contrasting with the target’s bromo-substituted thiophene, which is more suited for palladium-catalyzed cross-coupling .

Biological and Industrial Applications

  • While the target compound’s sulfonamide group aligns with protease inhibitor design (e.g., carbonic anhydrase inhibitors), the benzoxazolone derivative (6-(4-methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one) is associated with cyclooxygenase (COX) inhibition due to its fused oxygen heterocycle. The imidazolidinedione analog shares structural motifs with anticonvulsants like phenytoin but lacks the thiophene’s metabolic stability .

Synthetic Utility

  • The bromine in the target compound enables diversification via cross-coupling (e.g., Suzuki-Miyaura), whereas the chloroacetyl-pyrrole derivative serves as a reactive intermediate for acylations or herbicide synthesis.

Biological Activity

3-Bromo-N-tert-butylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and carbonic anhydrase inhibition. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process where thiophene-2-sulfonyl chloride is converted to the corresponding sulfonamide through reaction with tert-butylamine. The introduction of the bromine atom at the 3-position enhances the compound's reactivity and biological profile. The molecular structure can be summarized as follows:

  • Molecular Formula : C₈H₁₂BrNO₂S₂
  • Key Functional Groups : Sulfonamide, bromine substituent, thiophene ring

Antibacterial Properties

Recent studies have demonstrated that derivatives of thiophene-2-sulfonamides, including this compound, exhibit potent antibacterial activity against resistant strains of bacteria such as Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM) .

  • Minimum Inhibitory Concentration (MIC) : 0.39 μg/mL
  • Minimum Bactericidal Concentration (MBC) : 0.78 μg/mL

These values indicate a high level of potency, suggesting that this compound could serve as a viable alternative therapeutic agent against antibiotic-resistant infections.

Carbonic Anhydrase Inhibition

Sulfonamides are known to act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in various physiological processes. Compounds similar to this compound have been reported to effectively lower intraocular pressure by inhibiting this enzyme . This property makes them potential candidates for treating conditions like glaucoma.

Research Findings and Case Studies

  • Antibacterial Efficacy :
    • A study reported that thiophene sulfonamides showed significant antibacterial activity against multiple bacterial strains, with structural modifications leading to enhanced potency .
  • In Vivo Studies :
    • In vivo trials indicated that certain derivatives could effectively reduce bacterial load in infected models, supporting their potential clinical application .
  • Structure-Activity Relationship (SAR) :
    • The presence of bromine and tert-butyl groups has been correlated with increased biological activity, highlighting the importance of molecular modifications in enhancing efficacy .

Summary Table of Biological Activities

Activity Type Description Reference
AntibacterialEffective against Klebsiella pneumoniae
Carbonic Anhydrase InhibitionLowers intraocular pressure
CytotoxicityPotential activity against cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.